molecular formula C13H10BNO2 B8222621 (4'-Cyano-[1,1'-biphenyl]-3-yl)boronic acid

(4'-Cyano-[1,1'-biphenyl]-3-yl)boronic acid

Cat. No.: B8222621
M. Wt: 223.04 g/mol
InChI Key: SBHFPDSQYHXWLO-UHFFFAOYSA-N
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Description

(4’-Cyano-[1,1’-biphenyl]-3-yl)boronic acid is an organic compound with the molecular formula C13H10BNO2 It is a boronic acid derivative, characterized by the presence of a cyano group (-CN) attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Cyano-[1,1’-biphenyl]-3-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between an aryl halide and an arylboronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of (4’-Cyano-[1,1’-biphenyl]-3-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the catalyst used .

Chemical Reactions Analysis

Types of Reactions

(4’-Cyano-[1,1’-biphenyl]-3-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents such as toluene, ethanol, or water. The reactions are typically carried out under inert conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, while oxidation reactions produce phenols or quinones .

Scientific Research Applications

(4’-Cyano-[1,1’-biphenyl]-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4’-Cyano-[1,1’-biphenyl]-3-yl)boronic acid involves its ability to form stable complexes with various metal catalysts, facilitating the formation of carbon-carbon bonds. The boronic acid group acts as a nucleophile, participating in reactions such as the Suzuki-Miyaura cross-coupling. The cyano group can also influence the reactivity and selectivity of the compound in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4’-Cyano-[1,1’-biphenyl]-3-yl)boronic acid is unique due to the presence of both the cyano group and the biphenyl structure. This combination enhances its reactivity and makes it a versatile building block in organic synthesis. The cyano group can also provide additional functionality, allowing for further modifications and applications .

Properties

IUPAC Name

[3-(4-cyanophenyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BNO2/c15-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)14(16)17/h1-8,16-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHFPDSQYHXWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=CC=C(C=C2)C#N)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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